6-(Thiophen-3-ylmethyl)pyrimidin-4-ol
Overview
Description
6-(Thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a thiophene ring attached to the pyrimidine nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound, such as the thiophene ring and the pyrimidine nucleus .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-(Thiophen-3-ylmethyl)pyrimidin-4-ol has a wide range of scientific research applications, particularly in medicinal chemistry. It has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development .
Mechanism of Action
The mechanism of action of 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways in the body. The compound’s thiophene ring and pyrimidine nucleus enable it to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects . For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol include other thiophene and pyrimidine derivatives, such as 4-substituted-6-thiophenopyrimidines and pyrimidopyrimidines . These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiophene ring and pyrimidine nucleus, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a promising candidate for various therapeutic applications.
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-4-8(10-6-11-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCFLYSKKWZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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